molecular formula C10H9N3O2S B1297055 (5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 58755-01-4

(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No. B1297055
CAS RN: 58755-01-4
M. Wt: 235.26 g/mol
InChI Key: NBGARSVWAUUWLK-UHFFFAOYSA-N
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Description

“(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C10H9N3O2S and a molecular weight of 235.26 . It is used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of “(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” consists of a phenyl group attached to the 5-position of a 1,2,4-triazole ring, which is further linked to an acetic acid moiety through a sulfanyl group .

Scientific Research Applications

Acid-Base Properties and Biological Activity

A study by Kaplaushenko (2014) focused on synthesizing 1,2,4-triazole-3-ylthioacetic acids, including variations like (5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid. The research examined their acid-base properties by determining the pKa constants through potentiometric titration. These studies are essential for understanding the biological activity of these compounds, as the ionization constants influence their absorption in the stomach, impacting their effectiveness in oral administration forms (Kaplaushenko, 2014).

Antimicrobial Activity

Mahyavanshi, Shukla, and Parmar (2017) synthesized derivatives of (5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid and evaluated their antimicrobial activity. They used various techniques like FT-IR, Mass, and 1H-NMR spectroscopy for compound characterization. These derivatives were tested in vitro for antibacterial and antifungal activity, highlighting their potential use in combating microbial infections (Mahyavanshi et al., 2017).

Molecular Structure and Tautomerism

Zubatyuk et al. (2008) investigated the molecular structure and tautomerism of similar compounds, specifically (5-methyl-1H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid (MTSA). Using experimental (X-ray diffraction) and theoretical methods (B3LYP/aug-cc-pVDZ), they found that in the solid state, MTSA exists in N1H tautomeric form. This research contributes to understanding the stability and structural properties of these compounds, which can influence their biological activity and potential applications (Zubatyuk et al., 2008).

Synthesis of Novel Derivatives

Fathalla (2015) worked on synthesizing methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates by reacting 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with amino acid esters. This research is significant for creating new chemical entities that could have various applications, including potential pharmaceutical uses (Fathalla, 2015).

Future Directions

The future directions for “(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of more efficient and green synthetic methods for these compounds could be a focus of future research .

properties

IUPAC Name

2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-8(15)6-16-10-11-9(12-13-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGARSVWAUUWLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327098
Record name NSC631561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

CAS RN

58755-01-4
Record name NSC631561
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
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Reactant of Route 5
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Reactant of Route 6
(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Citations

For This Compound
2
Citations
H Wang, W Zhu, Z Yu, J Li, B Dong… - Chinese Journal of …, 2012 - sioc-journal.cn
Compound 3 was prepared by reaction of benzohydrazide (2) with CS 2 in the presence of KOH as solvent. This compound converted to (4-amino-5-phenyl-4H-1, 2, 4-triazol-3-ylsulfanyl…
Number of citations: 6 sioc-journal.cn
王海卫, 朱文娟, 于知冉, 李静, 董保东, 廖新成 - 有机化学, 2012 - sioc-journal.cn
在KOH 溶液中, 芳甲酰肼(2) 与CS2 生成钾盐3; 然后3 在水合肼作用下经过环化, 取代, 肼解得3-巯基-4-氨基-5-苯基-4H-1, 2, 4-三唑-乙酸酰肼(6), 6 再与CS2 回流成环生成化合物5-(4-氨基-5-…
Number of citations: 2 sioc-journal.cn

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